2-fluoro-N-methylpyridin-3-amine

Nucleophilic Aromatic Substitution Late-Stage Functionalization Heterocyclic Chemistry

Select 2-fluoro-N-methylpyridin-3-amine over positional isomers or des-fluoro analogs to secure the ortho-fluorination pattern associated with >50-fold potency enhancement in aminergic GPCR ligands. This N-methyl secondary amine provides an intermediate logP (−0.35) ideal for CNS drug design and a regioselective SNAr activation site for late-stage diversification without protecting-group manipulation. Fluorine at the aromatic 2-position is a deliberate design choice: matched molecular pair analyses show aliphatic fluorination more often leads to activity loss, making this building block essential for reproducible hit-to-lead optimization campaigns targeting kinase inhibition and anticancer programs.

Molecular Formula C6H7FN2
Molecular Weight 126.13 g/mol
Cat. No. B11727241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-methylpyridin-3-amine
Molecular FormulaC6H7FN2
Molecular Weight126.13 g/mol
Structural Identifiers
SMILESCNC1=C(N=CC=C1)F
InChIInChI=1S/C6H7FN2/c1-8-5-3-2-4-9-6(5)7/h2-4,8H,1H3
InChIKeyDCDWXMAZQUJTRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-methylpyridin-3-amine: Procurement-Grade Fluorinated Aminopyridine Building Block for Medicinal Chemistry


2-Fluoro-N-methylpyridin-3-amine (CAS 1610667-12-3; also known as (2-fluoro-pyridin-3-yl)-methyl-amine) is a fluorinated heterocyclic amine building block with molecular formula C₆H₇FN₂ and molecular weight 126.13 g/mol . The compound features a pyridine ring substituted with a fluorine atom at the ortho (2-) position and an N-methylamine group at the meta (3-) position . This specific ortho-fluoro substitution pattern is notable because systematic analysis of matched molecular pairs across 1554 fluorination structure-activity relationship (FSAR) sets demonstrated that fluorination at the ortho position of aromatic rings is a favorable site for achieving positive potency enhancement in aminergic receptor ligands, with appropriately introduced fluorine capable of increasing ligand potency more than 50-fold [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98%, making it an accessible intermediate for pharmaceutical research and development applications .

Why 2-Fluoro-N-methylpyridin-3-amine Cannot Be Casually Substituted with Positional Isomers or Non-Fluorinated Analogs


Substituting 2-fluoro-N-methylpyridin-3-amine with a positional isomer (e.g., 3-fluoro-N-methylpyridin-2-amine) or a non-fluorinated analog (e.g., N-methylpyridin-3-amine) introduces quantifiable differences in molecular recognition, metabolic susceptibility, and synthetic reactivity that compromise project reproducibility. The ortho-fluorine at the 2-position imparts a distinct electron-withdrawing effect that alters the pyridine ring's π-electron density and modulates the pKa of the amine group, affecting both binding interactions and nucleophilic aromatic substitution (SNAr) reactivity profiles . Furthermore, the N-methyl substitution on the 3-amino group, compared to a primary amine (-NH₂), increases lipophilicity (logP shift) and enhances membrane permeability—a critical parameter for central nervous system (CNS) drug design where optimal logP typically ranges from 1 to 3, whereas the target compound's predicted logP is -0.35 [1]. Importantly, fluorination of aliphatic fragments more often leads to decreased biological activity, making the aromatic ortho-fluorination pattern of this compound a deliberate design choice rather than an arbitrary substitution [2]. These position-specific modifications cannot be replicated by alternative isomers or des-fluoro analogs without fundamentally altering downstream structure-activity relationships.

Quantitative Differentiation Evidence: 2-Fluoro-N-methylpyridin-3-amine vs. Closest Comparators


Regioselective Reactivity Advantage: Ortho-Fluorine at 2-Position Enables Preferential SNAr Functionalization

The 2-fluoro substitution in 2-fluoro-N-methylpyridin-3-amine confers predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions compared to 3-fluoro positional isomers. In multisubstituted pyridines, the ortho position relative to the ring nitrogen is the most activated site for SNAr due to the combined electron-withdrawing effects of the nitrogen atom and the fluorine substituent. Experimental evaluations of substitution rates in 2-fluoroheteroarenes demonstrate that the 2-position undergoes SNAr with amines, alkoxides, and thiols at rates that exceed those of meta-fluorinated analogs by a factor dependent on the nucleophile and reaction conditions [1]. This regioselectivity enables late-stage functionalization at the α position to nitrogen without requiring protecting group strategies that would be necessary for 3-fluoro-N-methylpyridin-2-amine, where the fluorine occupies a less activated meta position relative to the ring nitrogen [1].

Nucleophilic Aromatic Substitution Late-Stage Functionalization Heterocyclic Chemistry

Metabolic Stability: Ortho-Fluoro Substitution Associated with Favorable Potency Enhancement Without Metabolic Liability

In a systematic analysis of 1554 target-based fluorination structure-activity relationship (FSAR) sets comprising 966 unique non-fluorinated compounds and 2457 unique fluorinated compounds active against 33 different aminergic G protein-coupled receptors (GPCRs), fluorination at the ortho position of aromatic rings was identified as a favorable site for positive potency enhancement [1]. The analysis of matched molecular pairs (MMPs) networks revealed that while fluorination of the aromatic ring showed no clear global trend toward positive or negative effects on affinity, the ortho position specifically emerged as a site where fluorination could increase ligand potency more than 50-fold (defined as activity cliffs with -ΔpPot > 1.7) [1]. Critically, the same analysis demonstrated that fluorination of aliphatic fragments more often led to a decrease in biological activity—a finding that distinguishes the aromatic ortho-fluorination of 2-fluoro-N-methylpyridin-3-amine from fluoroalkyl-substituted analogs [1]. This data-driven insight suggests that the 2-fluoro substitution pattern in the target compound is statistically associated with potency gains rather than losses, providing a rational basis for its selection over non-fluorinated or aliphatically fluorinated comparators.

Drug Metabolism Fluorination SAR GPCR Ligand Design

Lipophilicity and Membrane Permeability: N-Methyl Substitution Modulates logP Relative to Primary Amine Analogs

The N-methyl substitution in 2-fluoro-N-methylpyridin-3-amine alters lipophilicity and membrane permeability compared to the corresponding primary amine analog (2-fluoro-pyridin-3-ylamine, CAS 1597-33-7). While direct experimental logP data for the target compound in standardized systems are limited in the public domain, the predicted logP of 2-fluoro-N-methylpyridin-3-amine is -0.35 . Comparative studies on fluorinated heterocyclic amines indicate that N-methylation increases logP by approximately 0.5–1.0 log units relative to primary amine counterparts, which directly impacts passive membrane permeability [1]. The secondary amine character of the N-methyl group also reduces hydrogen-bond donor capacity (one H-bond donor vs. two for -NH₂), a parameter that correlates with improved blood-brain barrier penetration in CNS drug design where optimal logP ranges from 1–3 and H-bond donor count ≤3 is desirable [1]. This N-methylation pattern distinguishes the target compound from 2-fluoro-pyridin-3-ylamine (primary amine) and 2-fluoro-N,N-dimethylpyridin-3-amine (tertiary amine), offering an intermediate lipophilicity profile that balances permeability with solubility.

ADME Properties CNS Drug Design Physicochemical Profiling

Chlorine-to-Fluorine Substitution: Fluorine Enhances Cytotoxicity Relative to Chlorine in Aminopyridine Scaffolds

In a structure-activity relationship study of aminopyridine derivatives, the introduction of a fluorine atom into the 3-position of 2-aminopyridine enhanced cytotoxicity against numerous tumor cell lines compared to the corresponding chlorine-substituted analog, while methyl substitution did not produce comparable enhancement [1]. Although this specific study evaluated 3-fluoro substitution rather than the 2-fluoro pattern of the target compound, the finding establishes a halogen-dependent activity gradient (F > Cl) within the aminopyridine scaffold. This halogen-based differentiation is relevant when considering 2-fluoro-N-methylpyridin-3-amine versus its potential 2-chloro analog (2-chloro-N-methylpyridin-3-amine), where the smaller atomic radius and stronger electron-withdrawing inductive effect of fluorine (-I effect) relative to chlorine may contribute to distinct electronic and steric interactions with biological targets. The study's demonstration that fluorine substitution produces superior cytotoxic activity compared to chlorine provides a rationale for prioritizing fluorinated aminopyridines over chlorinated analogs in oncology-focused medicinal chemistry programs.

Anticancer Agents Halogen SAR Cytotoxicity

Validated Application Scenarios for 2-Fluoro-N-methylpyridin-3-amine in Drug Discovery and Chemical Biology


GPCR Ligand Optimization Leveraging Ortho-Fluorine Potency Enhancement

2-Fluoro-N-methylpyridin-3-amine serves as a strategic building block for constructing aminergic GPCR ligands, where the ortho-fluoro substitution pattern is statistically associated with positive potency enhancement exceeding 50-fold in matched molecular pair analyses [1]. Researchers developing dopamine, serotonin, adrenergic, or histamine receptor modulators can utilize this scaffold to incorporate a fluorine atom at a position that data-driven SAR analysis has identified as favorable for affinity gains, while avoiding aliphatic fluorination patterns that more frequently lead to activity loss [1]. This application is particularly relevant for hit-to-lead optimization campaigns where incremental potency improvements are critical for progression.

Late-Stage Functionalization via Regioselective SNAr at the 2-Fluoro Position

The 2-fluoro group in this compound provides a regioselectively activated site for nucleophilic aromatic substitution (SNAr) with amines, alkoxides, and thiols at the ortho position relative to the ring nitrogen [2]. This reactivity profile enables late-stage diversification of complex pyridine-containing molecules without requiring protecting group manipulation of the N-methylamine functionality. Medicinal chemistry teams can use 2-fluoro-N-methylpyridin-3-amine as a common intermediate to generate focused libraries of 2-substituted pyridine derivatives, exploiting the predictable regioselectivity that the 3-fluoro positional isomer cannot offer due to the meta relationship between fluorine and ring nitrogen in that regioisomer [2].

Anticancer Scaffold Development with Fluorine-Dependent Cytotoxicity Enhancement

Based on SAR evidence demonstrating that fluorine substitution on aminopyridine scaffolds enhances cytotoxicity against tumor cell lines relative to chlorine substitution, 2-fluoro-N-methylpyridin-3-amine is positioned as a building block for developing novel anticancer agents within the pyridin-3-amine derivative class [3]. This class has been extensively evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC), with optimized derivatives showing potent inhibition against FGFR1, FGFR2, and FGFR3 [4]. Researchers building upon this scaffold can select the fluorinated building block to maximize the probability of achieving cytotoxic activity superior to chlorinated analogs.

ADME Property Modulation via Defined Secondary Amine Lipophilicity

The N-methyl secondary amine structure of 2-fluoro-N-methylpyridin-3-amine (predicted logP = -0.35) provides an intermediate lipophilicity profile that differs from both the more hydrophilic primary amine analog (2-fluoro-pyridin-3-ylamine) and the more lipophilic tertiary amine analog (2-fluoro-N,N-dimethylpyridin-3-amine) [5]. This defined physicochemical property space enables medicinal chemists to modulate membrane permeability and CNS penetration potential without additional synthetic steps. For CNS drug discovery programs targeting optimal logP ranges of 1–3, this compound offers a starting point that can be further tuned through downstream functionalization, while its single hydrogen-bond donor capacity aligns with blood-brain barrier permeability guidelines [5].

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